Fungal Potency Amplification: 300‑Fold Gain Over Cryptolepine via N‑Alkylation of the 3‑(Phenylthio) Core
The synthetic route to the most potent antifungal leads in this series proceeds exclusively through 3‑(phenylsulfanyl)quinoline. Quaternization of this intermediate with N‑ω‑phenylpentyl or ω‑cyclohexylpentyl groups generates 3‑(phenylthio)quinolinium salts that exhibit MIC values up to 300‑fold lower than the parent natural product cryptolepine. The unsubstituted 3‑(phenylsulfanyl)quinoline precursor is therefore an irreplaceable node for accessing this potency enhancement [1].
| Evidence Dimension | Antifungal potency (MIC against C. albicans) |
|---|---|
| Target Compound Data | Quinolinium salt derived from 3‑(phenylsulfanyl)quinoline (compound 11p): MIC = 0.8 µg mL⁻¹ |
| Comparator Or Baseline | Cryptolepine (natural product 1): MIC = 250 µg mL⁻¹ |
| Quantified Difference | ~313‑fold reduction in MIC (250 / 0.8) |
| Conditions | Broth microdilution assay against Candida albicans; in vitro |
Why This Matters
Procuring the 3‑(phenylsulfanyl) scaffold directly enables synthesis of leads with a validated >300× potency advantage over the natural comparator, a gain that is inaccessible from regio‑isomeric or non‑thioether quinoline precursors.
- [1] Boateng, C.A., Eyunni, S.V.K., Zhu, X.Y., et al. (2011) Optimization of 3‑(phenylthio)quinolinium compounds against opportunistic fungal pathogens. Eur. J. Med. Chem., 46, 1789–1797. View Source
